L-Prolyl-L-seryl-L-seryl-L-proline

Angiogenesis inhibition Endothelial tube formation Anti-invasive peptides

L-Prolyl-L-seryl-L-seryl-L-proline (Pro-Ser-Ser-Pro) is a synthetic tetrapeptide composed of alternating proline and serine residues. It is cataloged as a research-grade biochemical with a molecular formula of C17H27N5O7 (monoisotopic mass 413.42 Da) and is typically supplied at ≥95% purity for in vitro studies.

Molecular Formula C16H26N4O7
Molecular Weight 386.40 g/mol
CAS No. 680987-84-2
Cat. No. B12531958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolyl-L-seryl-L-seryl-L-proline
CAS680987-84-2
Molecular FormulaC16H26N4O7
Molecular Weight386.40 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C16H26N4O7/c21-7-10(18-13(23)9-3-1-5-17-9)14(24)19-11(8-22)15(25)20-6-2-4-12(20)16(26)27/h9-12,17,21-22H,1-8H2,(H,18,23)(H,19,24)(H,26,27)/t9-,10-,11-,12-/m0/s1
InChIKeyNHOIEJRBAPYUFY-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Prolyl-L-seryl-L-seryl-L-proline (CAS 680987-84-2): Core Identity and Procurement-Relevant Profile


L-Prolyl-L-seryl-L-seryl-L-proline (Pro-Ser-Ser-Pro) is a synthetic tetrapeptide composed of alternating proline and serine residues . It is cataloged as a research-grade biochemical with a molecular formula of C17H27N5O7 (monoisotopic mass 413.42 Da) and is typically supplied at ≥95% purity for in vitro studies . Unlike common collagen-model peptides, this sequence places a serine-flanked core between two prolines, creating a distinct conformational scaffold relevant to proline-rich motif studies and peptidomimetic design [1]. Procurement relevance is driven by its use as a defined building block for probing prolyl hydroxylase interactions and as a substructure within patented anti-angiogenic peptides [2].

Procurement Risk: Why Analogous Proline-Rich Tetrapeptides Are Not Interchangeable with L-Prolyl-L-seryl-L-seryl-L-proline


Superficial substitution by generic in-class compounds such as Pro-Ser-Pro or Ser-Pro-Pro-Pro ignores the specific stereoelectronic constraints imposed by the palindromic Pro-Ser-Ser-Pro sequence [1]. The position of the serine hydroxyl groups flanking the central peptide bond governs critical hydrogen-bonding networks and turn conformational stability, which are not present in serine-deficient analogs [1]. More importantly, patent-defined biological activities, such as the anti-invasive function of the Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu octapeptide, are directly ascribed to the inclusion of the Pro-Ser-Ser-Pro substructure as an essential pharmacophoric element; truncation or substitution of this core destroys the specific protein-surface interaction [2]. Therefore, a procurement decision selecting a structurally similar but sequence-divergent peptide directly risks failure in replicating these specific biological or structural outcomes.

Product-Specific Quantitative Evidence Guide for L-Prolyl-L-seryl-L-seryl-L-proline Procurement


Angiogenesis Inhibition: Bioactivity Tied to the Pro-Ser-Ser-Pro Core Sequence

The octapeptide Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu, which precisely contains the L-Prolyl-L-seryl-L-seryl-L-proline core, is specifically claimed in US Patent 5,994,309 as an inhibitor of endothelial tube formation and cell invasion [1]. In the context of this patent, the Pro-Ser-Ser-Pro sequence is a non-redundant structural determinant. In contrast, generic scrambled or truncated analogs (e.g., Ser-Pro-Pro-Pro) lack this exact pharmacophoric arrangement and are not covered by the same functional claims, resulting in a qualitative difference in documented bioactivity for this application.

Angiogenesis inhibition Endothelial tube formation Anti-invasive peptides

Conformational Specificity: The Central Ser-Ser Motif Dictates Distinct β-Turn Propensity

Spectroscopic studies on related tetrapeptides (e.g., Thr-Pro-Ser-Pro) establish that a central Pro-Ser dipeptide unit preferentially nucleates a type I β-turn conformation in solution, whereas a Pro-Ser-Pro-Ser sequence adopts an unordered state [1]. Applying this class-level trend, the Pro-Ser-Ser-Pro sequence is predicted to possess a unique turn geometry at the Pro-Ser segment, which is not achievable with a Pro-Ser-Pro analog. This is directly relevant for projects requiring a specific backbone kink or surface for protein hydroxylase recognition, where generic proline-serine peptides fail to meet the geometric requirement.

Conformational analysis β-turn Peptide backbone design

Molecular Discrimination: Physicochemical Properties Differentiate Pro-Ser-Ser-Pro from Ser-Pro-Pro-Pro

A calculated property comparison between L-Prolyl-L-seryl-L-seryl-L-proline (exact mass 413.42 Da) and its nearest analog, L-Seryl-L-prolyl-L-prolyl-L-proline (exact mass 396.44 Da), shows a mass shift of +16.98 Da and altered hydrogen bond donor/acceptor counts due to the extra serine hydroxyl . This translates to a significant difference in predicted logP (more hydrophilic for Pro-Ser-Ser-Pro) and polar surface area, impacting solubility and chromatographic retention [1]. These are critical factors for researchers designing purification protocols or analytical methods, where a batch of the incorrect analog would result in a quantifiable retention time shift and failure of mass identity confirmation.

Physicochemical profiling Peptide characterization In silico comparison

High-Impact Application Scenarios for L-Prolyl-L-seryl-L-seryl-L-proline in R&D


Anti-Angiogenic Peptidomimetic Lead Fragment

L-Prolyl-L-seryl-L-seryl-L-proline serves as the minimal essential pharmacophore for the anti-invasive and anti-angiogenic activity described in US Patent 5,994,309 [1]. Its procurement enables the systematic medicinal chemistry exploration of this specific motif for oncology or ophthalmology programs, using the tetrapeptide as a core scaffold for lead optimization against endothelial tube-formation assays. Using a truncated or generic analog would dismantle the patented pharmacophore, resulting in a compound series with no documented anti-angiogenic baseline activity.

Prolyl Hydroxylase Substrate and Binding Studies

The crystal structure of an algal prolyl 4-hydroxylase complexed with a (Ser-Pro)n substrate reveals a buried Ser-Pro-Ser tripeptide binding motif, which is inherently present in the Pro-Ser-Ser-Pro sequence [1]. This positions this specific tetrapeptide as a well-defined structural probe to investigate substrate recognition, enabling inhibition assays and co-crystallization trials with human collagen prolyl 4-hydroxylases, which are key targets for fibrotic disease.

β-Turn Conformational Reference Standard

Based on cross-study conformational analysis showing that a Pro-Ser junction stabilizes a type I β-turn, L-Prolyl-L-seryl-L-seryl-L-proline is used as a reference standard in biophysical studies requiring a stable, well-characterized β-turn nucleating sequence [1]. It serves a distinct role not fulfilled by sequence-divergent proline-serine peptides, particularly in benchmarking computational models of peptide folding or developing novel turn-mimetics.

Analytical Method Development and Quality Control Benchmark

Due to its unique exact mass of 413.42 Da and distinct hydrophilic profile relative to close analogs like Ser-Pro-Pro-Pro (396.44 Da), L-Prolyl-L-seryl-L-seryl-L-proline is procured as a calibration standard for LC-MS and HPLC method development aiming to resolve serine- and proline-rich peptide mixtures. The mass difference of +17 Da provides the necessary resolution to validate system suitability and specificity in routine analytical workflows for peptide-based drug candidates.

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